1-[(2-Furanylmethyl)[(3-methylphenyl)methyl]amino]-3-(1-methylethoxy)-2-propanol
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Overview
Description
[(FURAN-2-YL)METHYL][2-HYDROXY-3-(PROPAN-2-YLOXY)PROPYL][(3-METHYLPHENYL)METHYL]AMINE is a complex organic compound that features a furan ring, a hydroxypropyl group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(FURAN-2-YL)METHYL][2-HYDROXY-3-(PROPAN-2-YLOXY)PROPYL][(3-METHYLPHENYL)METHYL]AMINE typically involves multi-step organic reactions. One common approach is to start with the furan ring, which can be functionalized through various reactions such as Friedel-Crafts alkylation or acylation. The hydroxypropyl group can be introduced via epoxide ring-opening reactions, and the methylphenyl group can be added through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts such as Lewis acids or bases may be employed to facilitate specific reaction steps.
Chemical Reactions Analysis
Types of Reactions
[(FURAN-2-YL)METHYL][2-HYDROXY-3-(PROPAN-2-YLOXY)PROPYL][(3-METHYLPHENYL)METHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxypropyl and methylphenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkoxides or amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the hydroxypropyl group may produce primary or secondary alcohols.
Scientific Research Applications
Chemistry
In chemistry, [(FURAN-2-YL)METHYL][2-HYDROXY-3-(PROPAN-2-YLOXY)PROPYL][(3-METHYLPHENYL)METHYL]AMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its functional groups allow for the exploration of binding affinities and mechanisms of action in various biological systems.
Medicine
In medicinal chemistry, [(FURAN-2-YL)METHYL][2-HYDROXY-3-(PROPAN-2-YLOXY)PROPYL][(3-METHYLPHENYL)METHYL]AMINE has potential applications as a pharmacophore in the design of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for the development of drugs with specific mechanisms of action.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of [(FURAN-2-YL)METHYL][2-HYDROXY-3-(PROPAN-2-YLOXY)PROPYL][(3-METHYLPHENYL)METHYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and hydroxypropyl group can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
[(FURAN-2-YL)METHYL][2-HYDROXY-3-(PROPAN-2-YLOXY)PROPYL][(4-METHYLPHENYL)METHYL]AMINE: Similar structure but with a different position of the methyl group on the phenyl ring.
[(THIOPHEN-2-YL)METHYL][2-HYDROXY-3-(PROPAN-2-YLOXY)PROPYL][(3-METHYLPHENYL)METHYL]AMINE: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
[(FURAN-2-YL)METHYL][2-HYDROXY-3-(PROPAN-2-YLOXY)PROPYL][(3-METHYLPHENYL)METHYL]AMINE is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and interactions with biological targets. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
1016835-42-9 |
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Molecular Formula |
C19H27NO3 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
1-[furan-2-ylmethyl-[(3-methylphenyl)methyl]amino]-3-propan-2-yloxypropan-2-ol |
InChI |
InChI=1S/C19H27NO3/c1-15(2)23-14-18(21)12-20(13-19-8-5-9-22-19)11-17-7-4-6-16(3)10-17/h4-10,15,18,21H,11-14H2,1-3H3 |
InChI Key |
CYUAOJGMJPZQBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN(CC2=CC=CO2)CC(COC(C)C)O |
Origin of Product |
United States |
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